molecular formula C10H13BrClNO2 B6276017 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride CAS No. 2763755-90-2

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride

Cat. No.: B6276017
CAS No.: 2763755-90-2
M. Wt: 294.6
InChI Key:
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Description

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromo and methoxy group attached to a phenyl ring, which is further connected to an oxetane ring and an amine group, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Bromo and Methoxy Groups: The phenyl ring is functionalized with bromo and methoxy groups using electrophilic aromatic substitution reactions.

    Amine Introduction: The amine group is introduced through nucleophilic substitution reactions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like nitro, amino, or alkyl groups.

Scientific Research Applications

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The bromo and methoxy groups, along with the oxetane ring, play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-bromo-2-methylphenyl)oxetan-3-amine hydrochloride
  • 3-(4-chloro-2-methoxyphenyl)oxetan-3-amine hydrochloride

Uniqueness

3-(4-bromo-2-methoxyphenyl)oxetan-3-amine hydrochloride is unique due to the specific combination of bromo and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

2763755-90-2

Molecular Formula

C10H13BrClNO2

Molecular Weight

294.6

Purity

93

Origin of Product

United States

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